Product packaging for Bzl-val-leu-anilide(Cat. No.:)

Bzl-val-leu-anilide

Cat. No.: B12108634
M. Wt: 395.5 g/mol
InChI Key: NYKOMMOOZGKOPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bzl-Val-Leu-anilide (CAS 282726-49-2) is a high-purity peptide derivative of pharmaceutical grade, specified with a content of 99% . This compound, with the molecular formula C 24 H 33 N 3 O 2 and a molecular weight of 395.54 g/mol, serves as a specialized building block in organic and medicinal chemistry research . Its structure, featuring a valine-leucine dipeptide chain capped by a benzyl (Bzl) ester at the N-terminus and an anilide group at the C-terminus, makes it a valuable intermediate for constructing more complex peptide structures or for use in biochemical assays. Researchers utilize such anilide-containing peptides in various applications, including the study of protease activity and enzyme inhibition mechanisms, as part of broader investigations in drug discovery . Proper handling and storage are required to maintain the integrity of this compound; it should be stored at -15°C . This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the product's Certificate of Analysis for lot-specific data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H33N3O2 B12108634 Bzl-val-leu-anilide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[2-(benzylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O2/c1-17(2)15-21(23(28)26-20-13-9-6-10-14-20)27-24(29)22(18(3)4)25-16-19-11-7-5-8-12-19/h5-14,17-18,21-22,25H,15-16H2,1-4H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKOMMOOZGKOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of Bzl Val Leu Anilide

Strategies for Solid-Phase Peptide Synthesis (SPPS) of Val-Leu Sequences

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient assembly of peptide chains on an insoluble polymer support. creative-peptides.com The core principle of SPPS involves anchoring the initial amino acid to the resin, followed by sequential cycles of deprotection and coupling to elongate the peptide chain. peptide.comvaia.com This method simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing after each step. creative-peptides.comlsu.edu

The success of SPPS relies on an effective protecting group strategy to prevent unwanted side reactions. biosynth.com This involves the use of a temporary protecting group for the α-amino (Nα) group of the incoming amino acid and permanent protecting groups for reactive side chains. peptide.comresearchgate.net

Two predominant orthogonal protection schemes are the Fmoc/tBu and the Boc/Bzl strategies. biosynth.com

Fmoc/tBu Strategy : The Nα-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which is typically removed using a secondary amine like piperidine. creative-peptides.comiris-biotech.de Side chains are protected by acid-labile groups such as tert-butyl (tBu). iris-biotech.de This combination is considered truly orthogonal because the deprotection conditions for the Nα-group and the side-chain groups are distinct. peptide.comiris-biotech.de

Boc/Bzl Strategy : This scheme uses the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and benzyl (B1604629) (Bzl)-based groups for more permanent side-chain protection. peptide.com The Boc group can be removed with moderate acids like trifluoroacetic acid (TFA), while the benzyl groups require very strong acids, such as hydrogen fluoride (B91410) (HF), for cleavage. peptide.comiris-biotech.de This system is described as "quasi-orthogonal" as both groups are acid-labile, but their removal relies on using acids of significantly different strengths. biosynth.com

In the context of synthesizing Bzl-Val-Leu-anilide, the N-terminal benzyl group is a stable feature of the final molecule. During the synthesis itself, the Nα-positions of valine and leucine (B10760876) would be temporarily protected with either Fmoc or Boc groups during the coupling steps.

Protecting GroupAbbreviationTypeCleavage ConditionsTypical Use
9-FluorenylmethoxycarbonylFmocTemporary (Nα)Base (e.g., 20% Piperidine in DMF) creative-peptides.comiris-biotech.deFmoc/tBu Strategy
tert-ButyloxycarbonylBocTemporary (Nα)Moderate Acid (e.g., 50% TFA in DCM) peptide.com20.210.105Boc/Bzl Strategy
BenzylBzlPermanent (Side-Chain)Strong Acid (e.g., HF) or Hydrogenolysis peptide.comorganic-chemistry.orgBoc/Bzl Strategy
tert-ButyltBuPermanent (Side-Chain)Strong Acid (e.g., TFA) iris-biotech.deFmoc/tBu Strategy

Standard SPPS is often used to produce peptides with a C-terminal carboxylic acid or a simple amide. nih.gov To generate a C-terminal anilide, the synthesis must be adapted. This is typically achieved by selecting a specialized solid support or "linker" that is pre-functionalized with an aniline (B41778) derivative. lsu.edu

The synthesis would commence by coupling the first protected amino acid, Nα-protected Leucine (e.g., Fmoc-Leu-OH or Boc-Leu-OH), directly to the aniline moiety on the resin. peptide.com Several types of linkers can be adapted for this purpose. For instance, resins analogous to the Rink Amide linker, which is used for peptide amides, could be modified to feature an aniline group. nih.gov Alternatively, a photoremovable α-methylphenacylamido anchoring linkage has been developed, where N-protected amino acids are coupled to an amino resin, which upon photolysis releases the peptide as a C-terminal amide; this could be adapted for anilide synthesis. ias.ac.in Another advanced method is the Backbone Amide Linker (BAL) strategy, where the peptide is anchored to the resin via a backbone amide nitrogen, leaving the C-terminus free for various modifications, including reaction with aniline. nih.gov

The final stage of SPPS involves cleaving the completed peptide chain from the solid support and removing any remaining protecting groups. peptide.com20.210.105 The conditions for this step are dictated by the linker and the protecting group strategy used. lsu.edu

For a peptide synthesized using the Boc/Bzl strategy, cleavage is typically performed with a strong, anhydrous acid like hydrogen fluoride (HF). 20.210.105nih.gov If an Fmoc/tBu strategy is employed with an acid-labile linker, a strong acid cocktail, usually based on trifluoroacetic acid (TFA), is used. iris-biotech.deresearchgate.net

These acidic cleavage cocktails almost always contain "scavengers." During the removal of protecting groups like Boc or benzyl ethers, highly reactive carbocations are formed. peptide.com These cations can re-attach to sensitive amino acid residues within the peptide, leading to undesired side products. peptide.com Scavengers are nucleophilic compounds added to the cleavage mixture to trap these reactive species. Common scavengers include water, triisopropylsilane (B1312306) (TIS), and dithiothreitol (B142953) (DTE). peptide.com

Since the target molecule is this compound, the N-terminal benzyl group must remain intact. If a synthesis strategy is chosen where the Bzl group is susceptible to the final cleavage conditions (e.g., HF), it would need to be added post-synthesis. However, the Bzl group is generally stable to the TFA cocktails used in Fmoc synthesis, allowing it to be incorporated as the final N-terminal residue (as Bzl-Val-OH) before cleavage. Catalytic hydrogenolysis is another powerful method for removing benzyl-type protecting groups under neutral conditions, which can be useful when acid-sensitive groups are present. organic-chemistry.orglookchem.com

Solution-Phase Peptide Synthesis Approaches for this compound and Analogs

Solution-phase peptide synthesis predates SPPS and involves carrying out all reactions in a homogeneous solvent system. creative-peptides.comnih.gov While often more labor-intensive due to the need for purification after each step, it is highly scalable and can be advantageous for certain complex peptides or when SPPS is not feasible. creative-peptides.comnih.gov

The formation of the amide (peptide) bond is the critical step in peptide synthesis. globalresearchonline.net This reaction is thermodynamically unfavorable and requires the activation of the carboxylic acid group of one amino acid to make it reactive towards the amino group of another. creative-peptides.com This activation is achieved using coupling reagents. creative-peptides.comglobalresearchonline.net

A wide variety of coupling reagents have been developed, each with specific advantages. bachem.com

Carbodiimides : Dicyclohexylcarbodiimide (DCC) was one of the first and most popular coupling reagents. creative-peptides.comluxembourg-bio.com It is highly effective but produces a dicyclohexylurea (DCU) byproduct that is often insoluble, complicating purification. globalresearchonline.netluxembourg-bio.com Diisopropylcarbodiimide (DIC) is an alternative that forms a more soluble urea (B33335) byproduct. globalresearchonline.net

Uronium/Aminium Salts : Reagents such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are known for their high coupling efficiency, rapid reaction times, and ability to minimize side reactions like racemization. creative-peptides.combachem.comluxembourg-bio.com

Additives : To further improve reaction rates and suppress racemization, coupling reagents are often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). globalresearchonline.netluxembourg-bio.com Reagents based on HOAt, such as HATU, have been shown to be particularly effective. luxembourg-bio.com

For the synthesis of this compound, a coupling reagent would be used to facilitate two key reactions: the formation of the amide bond between Leucine and aniline, and the peptide bond between Valine and Leucine.

Reagent ClassExample(s)Key Characteristics
CarbodiimidesDCC, DIC creative-peptides.comEffective and inexpensive; DCC forms an insoluble byproduct, while DIC's is more soluble. globalresearchonline.netluxembourg-bio.com
Uronium/Aminium SaltsHBTU, TBTU, HATU creative-peptides.combachem.comHigh coupling efficiency, fast reactions, reduced side reactions. creative-peptides.com Often used with a non-nucleophilic base. globalresearchonline.net
Phosphonium (B103445) SaltsBOP, PyBOP bachem.comHighly effective, similar to uronium salts. BOP produces a carcinogenic byproduct, making PyBOP a safer alternative. bachem.com
AdditivesHOBt, HOAt luxembourg-bio.comUsed with coupling reagents to accelerate coupling and suppress racemization. globalresearchonline.netluxembourg-bio.com

In a solution-phase context, this compound would be assembled in a stepwise, or sequential, manner. slideshare.net This requires a carefully planned protecting group scheme to ensure that reactions occur only at the desired locations. researchgate.netekb.eg The synthesis would typically proceed from the C-terminus to the N-terminus. researchgate.net

A plausible synthetic route would be:

Formation of Leu-anilide : The carboxyl group of an Nα-protected leucine derivative (e.g., Boc-Leu-OH) is activated with a coupling reagent (e.g., DCC/HOBt) and reacted with aniline to form Boc-Leu-anilide.

Nα-Deprotection : The temporary Boc group is removed from Boc-Leu-anilide using an acid like TFA, yielding the free amine of Leu-anilide (H-Leu-anilide).

Final Coupling : The final N-terminally benzylated valine (Bzl-Val-OH) is coupled to H-Leu-anilide using a suitable coupling reagent to yield the target compound, this compound.

Throughout this process, the benzyl group on valine acts as a permanent protecting group. The choice of the temporary protecting group on leucine (Boc in this example) is critical, as its removal conditions must not affect the final Bzl group or the newly formed peptide and anilide bonds. researchgate.net

Control and Evaluation of Racemization During Peptide Bond Formation

The formation of peptide bonds, which links the amino acid residues in this compound, involves the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. This activation step, however, can also lead to the undesirable side reaction of racemization, particularly through the formation of an oxazol-5(4H)-one intermediate. mdpi.comwikipedia.org The loss of stereochemical integrity at the α-carbon of the amino acids can result in a mixture of diastereomers, which are often difficult to separate and can have different biological activities. mdpi.com

Several factors influence the extent of racemization during peptide synthesis, including the choice of coupling reagents, additives, protecting groups, bases, and solvents. mdpi.combachem.com

Coupling Reagents and Additives:

The selection of the coupling reagent is paramount in minimizing racemization. nih.gov Carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective for peptide bond formation but can cause significant racemization if used alone. mdpi.combachem.com To suppress this, additives are commonly employed. wikipedia.orgpeptide.com

1-Hydroxybenzotriazole (HOBt): HOBt is a classic additive that reacts with the activated amino acid to form an active ester, which is less prone to racemization than the O-acylisourea intermediate formed with carbodiimides alone. wikipedia.orgpeptide.comnih.gov

Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure®): This additive is a non-explosive alternative to other benzotriazole (B28993) derivatives and has been shown to provide high coupling rates with low levels of racemization when used in conjunction with carbodiimides. bachem.com

Phosphonium and Uronium Salts: Reagents like Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient coupling reagents. mdpi.comnih.gov However, they generally require the presence of a base, which can itself promote racemization. bachem.com The choice of base is therefore critical when using these reagents.

Table 1: Effect of Coupling Reagents on Racemization

Coupling Reagent/Additive Potential for Racemization Notes
DCC or DIC (alone) High Forms a highly reactive O-acylisourea intermediate. mdpi.com
DCC/HOBt or DIC/HOBt Low HOBt suppresses racemization by forming a less reactive active ester. wikipedia.orgpeptide.com
DIC/Oxyma Low A safer and effective alternative to HOBt. bachem.comnih.gov

Protecting Groups:

The Nα-protecting group on the amino acid being activated also plays a role in the propensity for racemization. The commonly used 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups, being urethane-based, are generally effective at preventing racemization of the protected amino acid. nih.gov However, the conditions required for their removal can sometimes lead to side reactions. nih.gov

Bases, Solvents, and Temperature:

The presence of a base is often necessary for the coupling reaction, particularly when using phosphonium or uronium salt reagents or when the incoming amino component is a salt. bachem.com Tertiary amines like N,N-diisopropylethylamine (DIPEA) are commonly used, but can increase the risk of racemization through direct enolization of the activated ester. mdpi.com Weaker bases, such as N-methylmorpholine (NMM) or sym-collidine, may be preferred in cases with a high risk of racemization. bachem.com The choice of solvent can also impact racemization by stabilizing the intermediates. mdpi.com Lowering the reaction temperature can also help to minimize racemization. mdpi.com

Evaluation of Racemization:

To ensure the stereochemical purity of the synthesized this compound, the extent of racemization must be evaluated. Several analytical techniques can be employed for this purpose:

Chiral High-Performance Liquid Chromatography (HPLC): This is a common method for separating and quantifying diastereomers. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectra of diastereomers can differ, allowing for their detection and quantification. rsc.org

Enzymatic Digestion: Specific enzymes can be used to digest one stereoisomer, allowing for the quantification of the remaining isomer. researchgate.net

Capillary Electrophoresis: This technique can be used to separate all possible optical isomers of a peptide. nih.gov

Synthesis of this compound Derivatives and Analogues for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how different parts of a molecule contribute to its biological activity. mdpi.com By systematically modifying the structure of a lead compound, such as this compound, and evaluating the biological activity of the resulting analogues, researchers can identify key pharmacophoric features and optimize the compound's properties. mdpi.comnih.gov

The synthesis of derivatives and analogues of this compound would involve modifications at the valine, leucine, or anilide moieties.

Modifications at the Valine Residue (Position 1):

Side Chain Variation: The isopropyl side chain of valine could be replaced with other alkyl groups of varying size and branching (e.g., alanine, isoleucine, tert-butylglycine) to probe the steric requirements of the binding pocket.

Stereochemistry: The L-valine could be replaced with D-valine to assess the importance of the stereochemistry at this position for biological activity.

N-terminal Modification: The N-terminal benzyl (Bzl) protecting group could be replaced with other aromatic or aliphatic groups to explore the impact of this moiety on activity.

Modifications at the Leucine Residue (Position 2):

Side Chain Variation: Similar to valine, the isobutyl side chain of leucine could be substituted with other hydrophobic groups to map the binding site.

Introduction of Polar Groups: Replacing the leucine with a polar amino acid (e.g., serine, asparagine) would help to determine if a hydrophobic interaction is essential at this position.

Backbone Modification: The peptide bond between valine and leucine could be replaced with a non-hydrolyzable isostere to improve metabolic stability.

Modifications at the Anilide Moiety (C-terminus):

Aromatic Ring Substitution: The phenyl ring of the anilide can be substituted with various electron-donating or electron-withdrawing groups (e.g., methoxy, chloro, nitro) at the ortho, meta, or para positions to investigate the electronic and steric effects on activity. researchgate.net

Replacement of the Phenyl Ring: The phenyl group could be replaced with other aromatic or heteroaromatic rings (e.g., pyridine, thiophene) to explore different binding interactions. nih.gov

Amide Bond Modification: The amide linkage could be altered, for example, by N-methylation, to probe the importance of the amide proton as a hydrogen bond donor.

The synthesized analogues would then be purified and their biological activity evaluated in relevant assays. The data obtained from these studies would provide a comprehensive SAR profile for this compound, guiding the design of more potent and selective compounds. nih.govnih.gov

Table 2: Hypothetical SAR Study of this compound Analogues

Analogue Modification Rationale
Bzl-Ala-Leu-anilide Val -> Ala Probe steric tolerance at position 1.
Bzl-D-Val-Leu-anilide L-Val -> D-Val Investigate stereochemical preference at position 1.
Bzl-Val-Ser-anilide Leu -> Ser Assess the importance of hydrophobicity at position 2.
Bzl-Val-Leu-(4-methoxy)anilide Anilide -> 4-Methoxyanilide Evaluate the effect of an electron-donating group on the C-terminal ring.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the biochemical and molecular interaction studies of the chemical compound “this compound.”

Extensive searches were conducted to find data related to its investigation as an enzyme inhibitor or modulator, its enzymatic specificity, its potential molecular targets, or its applications in peptide screening and probe development as per the requested outline. These searches did not yield any studies, research findings, or data tables specifically for this compound.

Therefore, it is not possible to generate the requested article focusing solely on this compound. The available scientific record does not appear to contain the necessary information to address the topics specified in the detailed outline.

Biochemical and Molecular Interaction Studies of Bzl Val Leu Anilide

Role as a Biochemical Standard or Reference Compound

Applications in Quantitative Determination of N-Terminal Globin Modification

No published studies were found that describe the application of Bzl-val-leu-anilide as a standard for quantifying modifications to the N-terminus of globin proteins.

Utility in Chromatographic and Spectroscopic Standardization in Research Settings

No data is available regarding the use of this compound as a reference compound for standardizing chromatographic or spectroscopic methods in research.

Structure Activity Relationship Sar and Structural Biology of Bzl Val Leu Anilide Analogs

Influence of the N-Terminal Benzyl (B1604629) Group on Ligand-Target Binding and Activity

The N-terminal benzyl (Bzl) group serves as a crucial capping group that significantly influences the binding affinity of Bzl-Val-Leu-anilide analogs to their target proteases. This group typically occupies the S3 or S4 subsite of the enzyme's active site, which are often hydrophobic pockets. The hydrophobic nature of the benzyl ring facilitates favorable van der Waals interactions with nonpolar residues in these subsites, thereby anchoring the inhibitor to the enzyme.

Research on various N-benzyl derivatives as enzyme inhibitors has consistently highlighted the importance of this moiety. For instance, studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives as inhibitors for the deubiquitinating enzyme USP1/UAF1 showed that the N-benzyl substituent was a critical component for activity. researchgate.net Similarly, the exploration of N-benzoylpyrazoles as elastase inhibitors revealed that substituents on the benzoyl radical had a significant impact on inhibitory activity. nih.gov While not identical, the principle of a terminal aromatic group providing key hydrophobic interactions holds true. In the context of cathepsin inhibitors, this N-terminal capping group protects the peptide from exopeptidase degradation and establishes essential contacts deep within the enzyme's binding cleft.

The substitution pattern on the benzyl ring itself can further modulate activity. The introduction of various electron-donating or electron-withdrawing groups can fine-tune the electronic and steric properties of the inhibitor, leading to improved potency and selectivity. acs.org

Impact of Valine and Leucine (B10760876) Residues on Molecular Recognition and Specificity

The specificity of peptide-based inhibitors is largely determined by the amino acid residues at the P1 and P2 positions (following the Schechter and Berger nomenclature), which in this case are Leucine and Valine, respectively. These residues interact with the corresponding S1 and S2 pockets of the target protease. Cysteine proteases like cathepsins L and V exhibit a strong preference for hydrophobic residues at the P2 position. nih.govresearchgate.net

Cleavage profiling studies have demonstrated that cathepsins L and V are largely driven by the P2 residue, with a high frequency of cleavage occurring when Leu, Val, Phe, Trp, or Tyr occupies this position. nih.govresearchgate.net The branched alkyl side chains of Valine (at P2) and Leucine (at P1) in this compound fit snugly into the hydrophobic S2 and S1 pockets of many cathepsins. The S2 subsite of cathepsin L, for instance, is a large, hydrophobic pocket that readily accommodates bulky hydrophobic side chains like that of Valine. This interaction is a primary determinant of the inhibitor's affinity and selectivity.

The table below summarizes the residue preferences for several cathepsins, underscoring the importance of hydrophobic residues like Valine and Leucine.

EnzymeP3 PreferenceP2 PreferenceP1 Preference
Cathepsin B Nle, Leu, Arg, LysVal, Arg, LysArg, Lys
Cathepsin K -ValLys
Cathepsin L -Leu, Val, Phe, Trp, TyrLys, Arg
Cathepsin S -ValLys
Cathepsin V -Leu, Val, Phe, Trp, TyrLys, Phe, Thr
(Data compiled from multiple sources). nih.govescholarship.orgacs.org

This specificity is critical for molecular recognition. The distinct shapes and hydrophobic characteristics of the S1 and S2 pockets in different proteases mean that the Val-Leu dipeptide sequence provides a degree of selectivity, favoring binding to certain proteases over others.

Significance of the Anilide C-Terminal Moiety in Receptor/Enzyme Interactions

The C-terminal moiety of a peptide inhibitor interacts with the S' subsites of the enzyme's active site. In this compound, the anilide group serves several key functions. Firstly, it neutralizes the charge of the C-terminal carboxylate that would typically be present in a natural peptide. This modification can enhance cell permeability and metabolic stability by making the molecule less susceptible to carboxypeptidases.

Secondly, the aromatic phenyl ring of the anilide can form favorable hydrophobic and π-stacking interactions with residues in the S1' subsite of the target enzyme. Molecular docking studies of inhibitors in cathepsin active sites often show interactions in this region. nih.govupenn.edu For example, in salicylanilide-based peptidomimetics, the anilide core was found to be essential, with activity being closely related to the presence and position of halogens on this ring, highlighting the importance of its electronic properties. mdpi.com

Conformational Analysis and its Correlation with Observed Biological Profiles

The biological activity of a flexible molecule like this compound is not solely dependent on its chemical structure but also on the ensemble of conformations it adopts in solution and, most importantly, the specific conformation it assumes when bound to its target.

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of peptides in solution. nih.govresearchgate.net By measuring the differential absorption of left- and right-circularly polarized light, CD can provide information on structural elements such as α-helices, β-sheets, and random coils. researchgate.netnih.gov For a small peptide like this compound, CD spectroscopy could be used to determine its preferred conformation in different solvent environments, mimicking aqueous physiological conditions versus the hydrophobic environment of a binding pocket.

While likely appearing as a random coil in solution due to its small size, its conformation could change significantly upon binding to a protease. rsc.org CD spectroscopy can monitor these conformational changes, providing insight into the induced-fit mechanism of binding. researchgate.net For example, specific absorption peaks, such as those around 215-222 nm, can indicate the formation of β-sheet or turn-like structures, which are common conformations for enzyme-bound peptide inhibitors. nih.gov

Computational methods provide atomic-level insights into how this compound interacts with its target enzyme.

Molecular Docking: This technique predicts the preferred binding orientation of a ligand within the active site of a target protein. Docking this compound into the active site of a cysteine protease like cathepsin B or L would reveal key interactions. nih.govnih.gov A plausible binding model would show:

The N-terminal benzyl group occupying the hydrophobic S3 pocket.

The Valine side chain fitting into the spacious, hydrophobic S2 pocket, a key determinant of specificity for many cathepsins. nih.gov

The Leucine side chain positioned within the S1 pocket.

The peptide backbone forming crucial hydrogen bonds with residues of the enzyme active site, such as Gly66 in papain-like proteases. nih.gov

The C-terminal anilide group extending into the S1' subsite, potentially forming hydrophobic or π-stacking interactions.

The table below outlines the likely interactions based on docking studies of similar inhibitors with cathepsins. nih.govupenn.edunih.gov

Inhibitor MoietyEnzyme SubsiteInteracting Enzyme Residues (Example: Cathepsin B)Type of Interaction
N-Terminal BenzylS3Hydrophobic residuesvan der Waals
Valine Side ChainS2Gln23, His110, His111Hydrophobic, Hydrogen Bonding
Leucine Side ChainS1Cys29, Gly198Hydrophobic
Peptide Backbone-Gly74, Gly198Hydrogen Bonding
C-Terminal AnilideS1'His199, Trp221Hydrophobic, π-stacking

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic stability of the inhibitor-enzyme complex over time. nih.gov These simulations can confirm the stability of the binding pose predicted by docking and reveal the flexibility of different parts of the inhibitor within the active site. For instance, MD simulations of an RR-BA inhibitor with cathepsin B showed stable binding over a 100 ps simulation, confirming a favorable interaction energy. researchgate.net Such analysis for this compound would provide a more complete picture of its binding thermodynamics and kinetics.

Design and Synthesis of Peptidomimetics Based on the this compound Scaffold

While this compound serves as a valuable lead compound, its peptidic nature makes it potentially susceptible to proteolytic degradation and may limit its oral bioavailability. The design and synthesis of peptidomimetics aim to overcome these limitations while retaining or improving biological activity. longdom.org

Strategies for developing peptidomimetics from the this compound scaffold include:

Backbone Modification: Replacing one or more of the amide bonds with isosteres (e.g., thioamides, reduced amides, or triazoles) to increase metabolic stability and potentially introduce new hydrogen bonding capabilities.

Conformational Constraint: Introducing cyclic elements or rigid scaffolds to lock the molecule into its bioactive conformation. researchgate.net This reduces the entropic penalty of binding and can lead to higher affinity and selectivity. For example, heterocyclic scaffolds can be used to mimic β-turn structures often found in enzyme-bound ligands. researchgate.net

Side Chain Modification: Replacing the natural amino acid side chains with non-natural analogs to explore new interactions with the enzyme or improve pharmacokinetic properties.

Scaffold Hopping: Replacing the entire peptide backbone with a non-peptidic scaffold (e.g., a pyrazole (B372694) or thiazolidine (B150603) core) that correctly orients the key pharmacophoric elements (the benzyl group, Val/Leu mimics, and anilide mimic) in three-dimensional space. nih.govresearchgate.net

The synthesis of such peptidomimetics often involves a combination of solid-phase and solution-phase chemistry, allowing for the creation of diverse libraries of compounds for SAR studies. longdom.org The ultimate goal is to transform the peptide lead into a more drug-like molecule with enhanced stability, selectivity, and bioavailability. nih.gov

Development of Activity-Based Probes and Fluorescent Ligands for Biological Systems

Activity-based protein profiling (ABPP) has emerged as a powerful technique for the functional characterization of enzymes in complex biological systems. rsc.org This approach utilizes activity-based probes (ABPs), which are small molecules that typically consist of a recognition element, a reactive group (or "warhead"), and a reporter tag (e.g., a fluorophore or biotin). rsc.org The recognition element guides the probe to the active site of a specific enzyme or enzyme family, where the warhead forms a covalent bond with a catalytic residue, leading to irreversible inhibition and labeling. frontiersin.org

For a peptide-based scaffold like this compound, which is a potential substrate for various proteases such as cysteine proteases, the development of ABPs and fluorescent ligands is a logical extension of its inherent enzyme-binding properties. The general strategy involves modifying the parent compound to incorporate a reactive warhead and a fluorescent reporter.

From Substrate to Probe: Conceptual Design

The transformation of a peptide substrate into an ABP often involves replacing the scissile amide bond or the C-terminal group with an electrophilic trap. For instance, peptide aldehydes are known inhibitors of serine and cysteine proteases and can be readily adapted into ABPs. researchgate.net A hypothetical conversion of this compound to an activity-based probe could involve the replacement of the anilide group with a reactive moiety, such as a fluoromethyl ketone (FMK) or an acyloxymethyl ketone (AOM), which are known to target the active site cysteine of caspases and other cysteine proteases.

Fluorescent ligands, on the other hand, are designed to bind to the enzyme's active site, often non-covalently, and report on binding through a change in their fluorescence properties. mdpi.com The design of such probes based on the this compound structure could involve the attachment of a fluorophore to the anilide part of the molecule. Upon binding to the enzyme, the change in the microenvironment of the fluorophore can lead to a detectable change in its emission spectrum or intensity. nyu.edu

Table 1: Examples of Electrophilic Warheads for Cysteine Protease ABPs

Warhead TypeReactive GroupMechanism of Action
Fluoromethyl Ketone (FMK)-COCH₂FForms a stable thiohemiketal with the active site cysteine.
Acyloxymethyl Ketone (AOM)-COCH₂OC(O)RSimilar to FMK, forms a thiohemiketal.
Michael Acceptorsα,β-unsaturated carbonylsUndergo conjugate addition by the active site cysteine.
EpoxidesOxirane ringAlkylate the active site cysteine.

The choice of the reporter group is also critical. Fluorophores like aminocoumarin (AMC) or rhodamine can be attached to the peptide scaffold, often at a position that does not interfere with enzyme binding. For example, the anilide moiety of this compound could be replaced with a fluorescent reporter to create a fluorogenic substrate. Cleavage of the amide bond by the target protease would release the free fluorophore, resulting in a measurable increase in fluorescence. nih.gov

Exploration of Backbone Modifications and Incorporation of Unnatural Amino Acids for Enhanced Research Utility

The utility of peptide-based compounds in biological research is often limited by their poor metabolic stability and low cell permeability. nih.gov To overcome these limitations, researchers have explored various backbone modifications and the incorporation of unnatural amino acids. These strategies can enhance the proteolytic resistance, conformational stability, and binding affinity of peptide analogs. nih.govnih.gov

Backbone Modifications

Altering the peptide backbone can profoundly impact the properties of the molecule. rsc.org Common modifications include N-methylation, the introduction of aza-amino acids, and the use of peptoids (N-substituted glycine (B1666218) oligomers). frontiersin.org These modifications disrupt the recognition sites for proteases and can also constrain the peptide's conformation, potentially leading to higher binding affinity. nih.gov For instance, N-methylation of the amide bond between Val and Leu in a this compound analog would likely increase its resistance to proteolysis.

Table 2: Effects of Backbone Modifications on Peptide Properties

ModificationEffect on Proteolytic StabilityEffect on Conformation
N-methylationIncreasedReduces hydrogen bonding capacity, alters local conformation.
Aza-amino acidsIncreasedIntroduces a planar geometry, can act as a hinge or turn-inducer.
PeptoidsSignificantly IncreasedLacks amide protons, highly flexible but can be constrained with specific side chains.
β-amino acidsIncreasedInduces different secondary structures (e.g., helices, sheets). nih.gov

Incorporation of Unnatural Amino Acids

The incorporation of unnatural amino acids (Uaas) provides a powerful tool for probing structure-activity relationships and engineering novel properties into peptides. nih.gov Uaas can introduce novel side chains with unique chemical functionalities, such as photoreactive groups for cross-linking studies, fluorescent tags for imaging, or sterically demanding groups to probe the binding pocket of an enzyme. nih.gov

In the context of this compound analogs, replacing the natural amino acids with Uaas could serve several purposes. For example, substituting Valine or Leucine with their D-enantiomers would likely increase proteolytic stability, as proteases are typically stereospecific for L-amino acids. nih.gov Furthermore, incorporating a photo-crosslinkable amino acid, such as p-benzoyl-L-phenylalanine (Bpa), could allow for the covalent trapping and identification of the target enzyme upon UV irradiation.

The synthesis of peptides containing Uaas can be achieved through solid-phase peptide synthesis, which allows for the site-specific incorporation of a wide variety of non-canonical building blocks. cpcscientific.com

Table 3: Examples of Unnatural Amino Acids and Their Applications in Peptide Analogs

Unnatural Amino AcidSide Chain FunctionalityApplication in Research
D-AlanineStereoisomer of L-AlanineEnhance proteolytic stability. nih.gov
p-Benzoyl-L-phenylalanine (Bpa)Photoreactive benzophenonePhoto-affinity labeling and cross-linking studies.
Nε-Dansyl-L-lysineFluorescent dansyl groupFluorescent probes for binding assays.
(S)-2-amino-5-hexynoic acidAlkyne groupBioorthogonal "click" chemistry for labeling.

By systematically applying these modifications to the this compound scaffold, it is possible to develop a diverse library of analogs with tailored properties for specific research applications, from mapping enzyme activity in living cells to elucidating the structural basis of enzyme-inhibitor interactions.

Advanced Analytical and Biophysical Characterization of Bzl Val Leu Anilide and Its Complexes

High-Resolution Spectroscopic Techniques for Structural Elucidation and Purity Assessment

High-resolution spectroscopic methods are indispensable for the unambiguous structural confirmation and purity assessment of synthesized compounds like Bzl-Val-Leu-anilide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR)

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the atomic structure of a molecule in solution. For this compound, ¹H and ¹³C NMR are used to confirm the presence and connectivity of all atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of a compound like this compound would exhibit characteristic signals for each type of proton. The aromatic protons of the benzoyl and anilide groups would appear in the downfield region (typically 7.0-8.0 ppm). The amide (NH) protons would also resonate in this region, often as doublets due to coupling with the adjacent alpha-protons. The alpha-protons of the valine and leucine (B10760876) residues would be found in the 4.0-5.0 ppm range. The side-chain protons of valine (isopropyl group) and leucine (isobutyl group) would appear in the upfield region (0.8-2.0 ppm), with characteristic splitting patterns that confirm their structure. hmdb.cachemicalbook.comrsc.orgresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbons of the benzoyl and peptide bonds are typically observed in the 165-175 ppm range. mdpi.comnih.govredalyc.orgorganicchemistrydata.orgchemicalbook.com The aromatic carbons of the benzoyl and anilide groups would resonate between 120-140 ppm. organicchemistrydata.orgnih.gov The alpha-carbons of the amino acid residues are found around 50-60 ppm, while the aliphatic side-chain carbons appear in the upfield region of the spectrum (15-40 ppm). rsc.orgmdpi.comhmdb.ca

Representative NMR Data for a Benzoylated Dipeptide:

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Benzoyl-H7.8-7.4 (m)-
Anilide-H7.6-7.1 (m)-
Val-NH~7.0 (d)-
Leu-NH~6.8 (d)-
Val-CαH~4.5 (m)~59.0
Leu-CαH~4.6 (m)~53.0
Val-CβH~2.1 (m)~31.0
Leu-CβH₂~1.7 (m)~41.0
Val-CγH₃~0.9 (d)~19.0, ~18.0
Leu-CγH~1.6 (m)~25.0
Leu-CδH₃~0.9 (d)~23.0, ~22.0
Benzoyl-C=O-~167.0
Val-C=O-~172.0
Leu-C=O-~171.0
Aromatic C-120.0-138.0
Note: This table presents hypothetical data based on typical chemical shifts for N-benzoyl dipeptides and anilides.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. nih.govosu.edunih.gov

Accurate Mass Measurement: High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can determine the molecular mass of the compound with high accuracy (typically to within 5 ppm). This allows for the confident determination of the elemental composition. For this compound (C₂₄H₃₁N₃O₃), the expected monoisotopic mass would be calculated and compared to the experimental value.

Fragmentation Analysis (Tandem MS/MS): In tandem mass spectrometry, the molecular ion of this compound is isolated and fragmented. The resulting fragment ions provide sequence and structural information. osu.edunih.gov Common fragmentation patterns for peptides include cleavage of the peptide bonds, resulting in b- and y-type ions. The observation of a series of these ions corresponding to the Val-Leu sequence would confirm the dipeptide structure. Fragmentation of the benzoyl and anilide groups would also produce characteristic ions.

Representative Mass Spectrometry Data:

Ion Type m/z (calculated) Fragment
[M+H]⁺422.2438Intact Molecule
b₁105.0340Benzoyl
b₂204.1183Bzl-Val
y₁163.1175Leu-anilide
y₂262.2016Val-Leu-anilide
Note: This table presents hypothetical m/z values for the protonated molecule and its major fragment ions.

Chromatographic Methods for Purification and Homogeneity Verification (e.g., HPLC)

High-performance liquid chromatography (HPLC) is the standard method for purifying synthetic peptides like this compound and for verifying their homogeneity. nih.govrsc.orgrenyi.hupepdd.comnih.gov

Reversed-Phase HPLC (RP-HPLC): Due to the hydrophobic nature of the benzoyl and anilide groups, as well as the valine and leucine side chains, RP-HPLC is the most suitable chromatographic technique. rsc.orgpepdd.com The compound is injected onto a nonpolar stationary phase (e.g., C18 silica) and eluted with a gradient of increasing organic solvent (typically acetonitrile) in water, often with an ion-pairing agent like trifluoroacetic acid (TFA). The retention time of the main peak is a characteristic property of the compound under specific chromatographic conditions. Purity is assessed by integrating the area of the main peak relative to the total area of all peaks detected, typically by UV absorbance at 214 or 280 nm. A purity of >95% is generally required for biological assays. pepdd.com

Typical HPLC Parameters:

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 20-80% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm and 280 nm
Expected Retention Time Highly dependent on the exact system, but expected to be relatively late due to high hydrophobicity.

X-ray Crystallography of this compound-Target Protein Complexes for Atomic-Level Insights

X-ray crystallography is the gold standard for providing a high-resolution, three-dimensional structure of a ligand bound to its protein target. nih.govwikipedia.orgmdpi.comrcsb.orgnih.gov For this compound, this technique would be used to understand how it interacts with a target protease at the atomic level.

The process involves co-crystallizing this compound with the target protein, such as a serine protease like trypsin or chymotrypsin. nih.govwikipedia.org The resulting crystals are then exposed to a focused X-ray beam, and the diffraction pattern is recorded. This pattern is used to calculate an electron density map, into which the atomic model of the protein-ligand complex is built and refined.

The final structure would reveal the precise orientation of the inhibitor in the active site, identifying key hydrogen bonds, hydrophobic interactions, and van der Waals contacts between the inhibitor and the protein residues. This information is invaluable for understanding the mechanism of inhibition and for guiding the rational design of more potent and specific inhibitors. For instance, the structure might show the anilide group occupying the S1' subsite and the valine and leucine side chains fitting into the S2 and S1 subsites of the protease, respectively.

Hypothetical Crystallographic Data for a this compound-Protease Complex:

Parameter Value
PDB ID (Not available)
Resolution (Å) 1.8 - 2.5
Space Group e.g., P2₁2₁2₁
Key Interactions - Hydrogen bond between inhibitor C=O and protease backbone NH- Hydrophobic packing of Val/Leu side chains in S2/S1 pockets- π-stacking of anilide ring with an aromatic residue

Biophysical Assays for Binding Kinetics and Thermodynamics (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Biophysical assays are essential for quantifying the binding affinity, kinetics, and thermodynamics of the interaction between this compound and its target protein.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to measure real-time binding kinetics. sprpages.nlnih.govnih.govresearchgate.netcore.ac.uk In a typical experiment, the target protease is immobilized on a sensor chip, and solutions of this compound at various concentrations are flowed over the surface. The binding of the inhibitor to the protease causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

By analyzing the association and dissociation phases of the binding curves (sensorgrams), the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ) can be determined. The Kₑ value is a measure of the binding affinity, with lower values indicating tighter binding.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction. nih.govresearchgate.nettainstruments.com In an ITC experiment, a solution of this compound is titrated into a solution containing the target protease in a calorimetric cell. The heat released or absorbed upon each injection is measured.

The resulting data can be fitted to a binding model to determine the binding stoichiometry (n), the binding affinity (Kₐ, the inverse of Kₑ), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can then be calculated. This thermodynamic signature provides deep insights into the driving forces of the interaction (e.g., whether it is enthalpy- or entropy-driven). nih.gov

Representative Biophysical Binding Data:

Parameter Technique Hypothetical Value
Association Rate (kₐ) SPR1 x 10⁵ M⁻¹s⁻¹
Dissociation Rate (kₑ) SPR1 x 10⁻² s⁻¹
Dissociation Constant (Kₑ) SPR100 nM
Binding Stoichiometry (n) ITC1.0
Association Constant (Kₐ) ITC1 x 10⁷ M⁻¹
Enthalpy (ΔH) ITC-15 kcal/mol
Entropy (TΔS) ITC-5 kcal/mol
Gibbs Free Energy (ΔG) ITC-10 kcal/mol
Note: This table presents plausible data for a moderate-affinity inhibitor-protease interaction.

Emerging Research Avenues and Future Directions for Bzl Val Leu Anilide in Chemical Biology

Development of Bzl-Val-Leu-Anilide Derivatives as Tools for Specific Biological Pathway Elucidation

The Val-Leu dipeptide sequence is a known recognition motif for certain classes of proteases, particularly cysteine cathepsins. This intrinsic specificity provides a foundational basis for the development of this compound derivatives as targeted probes for elucidating the roles of these enzymes in various biological pathways.

Researchers have demonstrated that peptide substrates containing a Val-Leu sequence are hydrolyzed by cysteine proteases such as cathepsins. For instance, the fluorogenic substrate Z-Val-Leu-Lys-AMC is efficiently cleaved by Fasciola hepatica cathepsin L1 (FhCL1) and cathepsin L2 (FhCL2). frontiersin.org This suggests that this compound could serve as a scaffold for creating more specific and potent tools to study these enzymes.

Future development could involve modifying the anilide group to incorporate various reporter tags, such as fluorophores or biotin. This would enable the visualization and tracking of protease activity within cellular environments, providing insights into their spatial and temporal regulation. Furthermore, systematic modifications of the Bzl group and the peptide backbone could lead to derivatives with enhanced selectivity for specific cathepsin isoforms, which often have overlapping substrate specificities.

Another avenue of development is the creation of activity-based probes (ABPs). By replacing the scissile amide bond with a reactive "warhead" that covalently modifies the active site of the target protease, this compound derivatives could be transformed into powerful tools for identifying and quantifying active proteases in complex biological samples. This approach would be invaluable for studying the role of specific proteases in disease states, such as cancer and inflammatory disorders, where their activity is often dysregulated.

Exploration of Novel Enzyme Targets and Protein-Protein Interactions Beyond Established Categories

While the Val-Leu motif points towards cysteine cathepsins as likely targets, the full enzymatic landscape that can recognize and process this compound remains to be explored. The substrate specificities of proteases are often more promiscuous than initially appreciated, and this compound could serve as a starting point for discovering novel enzymatic activities.

For example, studies on the substrate specificity of human cathepsin S have shown that its preferences can be engineered. nih.gov This highlights the potential for this compound to interact with a broader range of proteases than just those with a canonical Val-Leu preference. Systematic screening against diverse protease families, including serine, aspartyl, and metalloproteases, could reveal unexpected interactions and lead to the identification of new biological roles for these enzymes.

Beyond direct enzymatic cleavage, the this compound scaffold could be used to probe non-catalytic protein-protein interactions. The dipeptide motif, embedded within the larger chemical structure, might mediate binding to protein domains that recognize short linear motifs. By immobilizing this compound on a solid support, it could be used as bait in affinity purification-mass spectrometry (AP-MS) experiments to pull down interacting proteins from cell lysates. This could uncover novel binding partners and shed light on previously unknown signaling or regulatory pathways.

The following table details the substrate preferences of related proteases, indicating potential avenues for exploring the targets of this compound.

EnzymeP3 PreferenceP2 PreferenceP1 PreferenceReference
Cathepsin B Nle, Leu, Arg, LysVal, Arg, LysArg, Lys nih.govacs.org
Fasciola hepatica CL1 -Leu, Ile, ValLys, Arg frontiersin.org
Fasciola hepatica CL2 -Leu, Ile, ProLys, Arg frontiersin.org
Human Cathepsin L -Phe, Leu- unifesp.br
Human Cathepsin V BroadPhe, LeuBroad unifesp.br

Table showing the amino acid preferences at the P3, P2, and P1 positions for various cathepsins. The P2 preference for Val and Leu in several of these proteases suggests that this compound is a plausible substrate.

Integration with Advanced High-Throughput Screening Methodologies in Chemical Biology

The anilide group in this compound makes it particularly amenable to high-throughput screening (HTS) applications. rsc.org Specifically, by replacing the simple anilide with a chromogenic or fluorogenic reporter group, such as p-nitroaniline (pNA) or 7-amino-4-methylcoumarin (B1665955) (AMC), its cleavage by a target protease can be readily detected and quantified. nih.govsigmaaldrich.com

This feature allows for the rapid screening of large chemical libraries to identify inhibitors or modulators of proteases that recognize the Val-Leu motif. nih.govnih.gov An HTS campaign using a modified this compound substrate could accelerate the discovery of new therapeutic leads for diseases where these proteases are implicated.

The integration of this compound-based substrates with microfluidic HTS platforms could further enhance screening throughput while minimizing reagent consumption. Such miniaturized and automated screening can significantly accelerate the early stages of drug discovery. rsc.org

Moreover, this compound derivatives can be incorporated into more complex assay formats, such as fluorescence resonance energy transfer (FRET) probes. By flanking the Val-Leu cleavage site with a FRET donor and acceptor pair, enzymatic activity can be monitored in real-time, providing detailed kinetic information that is crucial for characterizing enzyme inhibitors.

Computational Design and De Novo Synthesis of Advanced Analogs with Tailored Research Applications

Computational modeling and de novo design offer a powerful approach to rationally engineer advanced analogs of this compound with tailored properties. By using the known structures of proteases that bind Val-Leu sequences, computational docking studies can predict how modifications to the this compound scaffold will affect its binding affinity and selectivity.

This in silico approach can guide the synthesis of a focused library of analogs with a higher probability of desired activity, thereby reducing the time and cost associated with traditional trial-and-error synthesis. For instance, computational methods can be used to explore a wide range of modifications to the anilide ring to enhance interactions with the S1' and S2' pockets of the target protease, potentially leading to highly specific probes. cresset-group.com

Furthermore, computational design can be employed to create analogs with improved physicochemical properties, such as increased solubility or cell permeability, which are critical for their use in cell-based assays and in vivo studies. The aniline (B41778) moiety itself can be a target for modification to improve metabolic stability. cresset-group.com The convergence of computational design with synthetic chemistry will be instrumental in developing the next generation of this compound-based research tools.

Potential in Bio-conjugation Chemistry for Advanced Research Applications (e.g., Encoded Libraries)

The structure of this compound lends itself to applications in bio-conjugation chemistry, a field focused on the covalent attachment of molecules to biomolecules like proteins or nucleic acids. By introducing a reactive handle, such as an alkyne or azide (B81097) group, onto the this compound scaffold, it can be readily conjugated to other molecules using click chemistry.

This opens up the possibility of incorporating this compound derivatives into DNA-encoded libraries (DELs). smolecule.com DEL technology allows for the synthesis and screening of vast numbers of compounds, each tagged with a unique DNA barcode. A this compound-based library could be screened against a wide range of protein targets to identify novel binders and inhibitors. The peptide nature of the core structure makes it compatible with the aqueous conditions often required for DEL synthesis and screening.

Furthermore, this compound derivatives could be used in the development of targeted protein degraders, such as proteolysis-targeting chimeras (PROTACs). In this approach, the this compound moiety would serve as the "warhead" to bind to a target protease, while being linked to an E3 ligase-recruiting moiety. This would lead to the targeted ubiquitination and subsequent degradation of the protease, providing a powerful method for knocking down its activity in a highly specific manner.

Q & A

What are the established protocols for synthesizing Bzl-val-leu-anilide with high purity, and what analytical techniques are recommended for characterization?

Answer:
Synthesis should follow validated protocols, including peptide coupling reactions (e.g., solid-phase synthesis or solution-phase methods) with protected amino acid derivatives. Critical parameters include reaction temperature, solvent choice (e.g., DMF or dichloromethane), and catalyst optimization (e.g., HOBt/EDCI). Post-synthesis, purity assessment requires reversed-phase HPLC (≥95% purity) and structural confirmation via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) . Detailed documentation of reagents (brand, grade) and equipment (e.g., Agilent 1260 Infinity HPLC) is essential for reproducibility .

How can researchers resolve contradictions in reported bioactivity data of this compound across different in vitro models?

Answer:
Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time, or compound solubility). Standardize protocols by:

  • Controlling variables (e.g., pH, serum content) .
  • Using internal controls (e.g., reference inhibitors) and replicate experiments (n ≥ 3).
  • Applying meta-analysis to compare datasets, identifying outliers via Grubbs’ test or ANOVA .
    Transparent reporting of raw data in supplementary materials is critical .

What ethical considerations are necessary when designing in vivo studies involving this compound?

Answer:
Obtain approval from institutional ethics committees, adhering to ARRIVE guidelines. Specify animal models, sample size justification (power analysis), and humane endpoints. For human cell lines, document informed consent and compliance with GDPR or HIPAA .

What strategies are effective for optimizing the stability of this compound in aqueous solutions during long-term biochemical assays?

Answer:

  • Use buffered solutions (e.g., PBS at pH 7.4) with protease inhibitors (e.g., PMSF).
  • Assess stability via LC-MS at timed intervals.
  • Consider lyophilization for storage, reconstituting in DMSO <i>in situ</i> to minimize hydrolysis .

Which statistical methods are most appropriate for analyzing dose-response relationships in studies involving this compound?

Answer:
Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Report IC50/EC50 values with 95% confidence intervals. For skewed distributions, apply log-transformation or non-parametric tests (Mann-Whitney U) .

How should researchers design comparative studies to evaluate the enzymatic inhibition efficacy of this compound against structurally related analogs?

Answer:

  • Use a blinded, randomized design with positive/negative controls.
  • Employ kinetic assays (e.g., fluorogenic substrates) under standardized conditions (Km/Vmax).
  • Compare analogs via pairwise Tukey tests, reporting effect sizes (Cohen’s d) .

What are the critical parameters to document when reporting the synthesis yield and purity of this compound to ensure reproducibility?

Answer:
Include reaction yield (%), HPLC chromatograms (retention time, column specifications), NMR shifts (δ ppm), and HRMS data (m/z). Specify solvent batches (e.g., Sigma-Aldrich, ≥99.9%) and purification methods (e.g., flash chromatography gradients) .

What methodologies can be employed to investigate the metabolic pathways of this compound in mammalian cell cultures using untargeted metabolomics?

Answer:

  • Extract metabolites via methanol/chloroform.
  • Analyze via LC-QTOF-MS (positive/negative ionization modes).
  • Process data with XCMS or MetaboAnalyst for peak alignment, annotation (HMDB), and pathway analysis (KEGG). Validate findings with stable isotope tracing .

How can researchers validate the specificity of antibodies used in immunoassays targeting this compound-protein conjugates?

Answer:

  • Perform Western blotting with knockout cell lines.
  • Use competitive ELISA: pre-incubate antibodies with free this compound to confirm signal reduction.
  • Cross-reactivity testing against structurally similar peptides is mandatory .

What systematic approaches are recommended for integrating conflicting structural data (e.g., X-ray crystallography vs. NMR) of this compound complexes?

Answer:

  • Reconcile discrepancies by re-examizing experimental conditions (e.g., crystallization pH vs. solution-state NMR).
  • Use molecular dynamics simulations to model conformational flexibility.
  • Validate with dual methods (e.g., circular dichroism) and deposit raw data in repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.